4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2379945-55-6
VCID: VC5262303
InChI: InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H
SMILES: C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

CAS No.: 2379945-55-6

Cat. No.: VC5262303

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18

* For research use only. Not for human or veterinary use.

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride - 2379945-55-6

Specification

CAS No. 2379945-55-6
Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18
IUPAC Name 4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Standard InChI InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H
Standard InChI Key MFTQHWATOWSHOU-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride consists of a pyridine ring linked via a methoxy group to a piperidine moiety, with two hydrochloride counterions enhancing its solubility. The molecular formula is C₁₁H₁₇Cl₂N₂O, yielding a molecular weight of 263.17 g/mol. Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Piperidine moiety: A six-membered saturated ring containing one nitrogen atom, substituted at the 3-position.

  • Methoxy linker: Connects the pyridine and piperidine rings, influencing conformational flexibility.

Table 1: Structural and Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₁H₁₇Cl₂N₂O
Molecular Weight263.17 g/mol
SMILES NotationC1CC(CNC1)COC2=CC=NC=C2.Cl.Cl
SolubilityLikely soluble in polar solvents
pKa (Predicted)~8.5 (piperidine NH), ~3.2 (pyridine)

The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

While no direct synthesis reports exist for 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride, analogous methods for related piperidine-pyridine hybrids provide a framework:

  • Piperidine Protection:

    • Starting with piperidin-3-ol, protection of the amine via tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions .

    • Example: Boc-anhydride in acetone/water yields N-Boc-piperidin-3-ol .

  • Methoxy Group Introduction:

    • Mitsunobu reaction or nucleophilic substitution attaches the methoxy linker to the pyridine ring.

    • For example, 4-chloropyridine reacts with piperidin-3-ylmethanol under basic conditions.

  • Deprotection and Salt Formation:

    • Acidic removal of Boc groups (e.g., HCl in dioxane) yields the free base, followed by treatment with HCl gas to form the dihydrochloride salt .

Table 2: Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, NaHCO₃, acetone/water91–93
Methoxy CouplingKI, DMSO, 100°C71
Salt FormationHCl (g), ethanol78–82
CompoundTargetIC₅₀/EC₅₀
3-Chloro-4-[(piperidin-4-yl)methoxy]pyridineCYP3A42.1 μM
1-Piperidin-4-yl-imidazopyridineLSD129 nM

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

The methoxy-piperidine motif is prevalent in herbicides and fungicides. For instance, similar structures are patented as acetyl-CoA carboxylase inhibitors .

Radioligand Development

The pyridine nitrogen allows for facile isotopic labeling (e.g., ¹¹C or ¹⁸F), enabling PET imaging of nAChRs in neurological studies.

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